molecular formula C20H22N4O3 B1672454 5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine CAS No. 870483-87-7

5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine

Cat. No. B1672454
M. Wt: 366.4 g/mol
InChI Key: MYQAUKPBNJWPIE-UHFFFAOYSA-N
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Patent
US07491731B2

Procedure details

A suspension of 3-anilino-2-{3-methoxy-4-[(4-methoxybenzyl) oxy]benzyl}prop-2-enenitrile (300 mg, 0.75 mmol) and guanidine hydrochloride (108 mg, 1.13 mmol) in ethanol (5 mL) was stirred at room temperature while sodium methoxide was added. The mixture was stirred at reflux overnight. The solution was cooled 5 C and 2N sodium hydroxide (2 mL) was added. After 15 minutes, a white precipitate was filtered off and washed with water then hexane to give product as a white solid (199 mg, 0.54 mmol). 1H NMR (300 MHz, d6-DMSO): δ 7.45 (s, 1H), 7.32 (d, J=8.6 Hz, 2H), 6.93-6.85 (m, 4H), 6.66 (dd, J=8.3 and 1.5 Hz, 1H), 6.02 (s, 2H), 5.65 (s, 2H), 4.91 (s, 2H), 3.73 (s, 3H), 3.70 (s, 3H), 3.50 (s, 2H). MS (ES+, m/z)=367 (M+H).
Name
3-anilino-2-{3-methoxy-4-[(4-methoxybenzyl) oxy]benzyl}prop-2-enenitrile
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([CH:8]=[C:9]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=[C:15]([O:29][CH3:30])[CH:14]=1)[C:10]#N)C1C=CC=CC=1.Cl.[NH2:32][C:33]([NH2:35])=[NH:34].C[O-].[Na+].[OH-].[Na+]>C(O)C.CCCCCC>[CH3:30][O:29][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[O:19][CH2:20][C:21]1[CH:22]=[CH:23][C:24]([O:27][CH3:28])=[CH:25][CH:26]=1)[CH2:12][C:9]1[C:8]([NH2:1])=[N:34][C:33]([NH2:35])=[N:32][CH:10]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
3-anilino-2-{3-methoxy-4-[(4-methoxybenzyl) oxy]benzyl}prop-2-enenitrile
Quantity
300 mg
Type
reactant
Smiles
N(C1=CC=CC=C1)C=C(C#N)CC1=CC(=C(C=C1)OCC1=CC=C(C=C1)OC)OC
Name
Quantity
108 mg
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
a white precipitate was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(CC=2C(=NC(=NC2)N)N)C=CC1OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.54 mmol
AMOUNT: MASS 199 mg
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.